molecular formula C27H35N5O5 B11198128 Ethyl 1-[2-({5-[(3-methylphenyl)methyl]-4-oxo-4H,5H,6H,7H,8H-pyrazolo[1,5-A][1,4]diazepin-2-YL}formamido)propanoyl]piperidine-3-carboxylate

Ethyl 1-[2-({5-[(3-methylphenyl)methyl]-4-oxo-4H,5H,6H,7H,8H-pyrazolo[1,5-A][1,4]diazepin-2-YL}formamido)propanoyl]piperidine-3-carboxylate

Cat. No.: B11198128
M. Wt: 509.6 g/mol
InChI Key: OBQGOWZMJXYLMZ-UHFFFAOYSA-N
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Description

Ethyl 1-[2-({5-[(3-methylphenyl)methyl]-4-oxo-4H,5H,6H,7H,8H-pyrazolo[1,5-A][1,4]diazepin-2-YL}formamido)propanoyl]piperidine-3-carboxylate is a complex organic compound with a unique structure that includes a pyrazolo[1,5-A][1,4]diazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[2-({5-[(3-methylphenyl)methyl]-4-oxo-4H,5H,6H,7H,8H-pyrazolo[1,5-A][1,4]diazepin-2-YL}formamido)propanoyl]piperidine-3-carboxylate involves multiple stepsThe final step involves the esterification of the piperidine-3-carboxylate moiety .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors is also common in industrial settings to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[2-({5-[(3-methylphenyl)methyl]-4-oxo-4H,5H,6H,7H,8H-pyrazolo[1,5-A][1,4]diazepin-2-YL}formamido)propanoyl]piperidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler amines or alcohols .

Scientific Research Applications

Ethyl 1-[2-({5-[(3-methylphenyl)methyl]-4-oxo-4H,5H,6H,7H,8H-pyrazolo[1,5-A][1,4]diazepin-2-YL}formamido)propanoyl]piperidine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Ethyl 1-[2-({5-[(3-methylphenyl)methyl]-4-oxo-4H,5H,6H,7H,8H-pyrazolo[1,5-A][1,4]diazepin-2-YL}formamido)propanoyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, potentially leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-[2-({5-[(3-methylphenyl)methyl]-4-oxo-4H,5H,6H,7H,8H-pyrazolo[1,5-A][1,4]diazepin-2-YL}formamido)propanoyl]piperidine-3-carboxylate is unique due to its combination of a pyrazolo[1,5-A][1,4]diazepine core with a piperidine-3-carboxylate moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C27H35N5O5

Molecular Weight

509.6 g/mol

IUPAC Name

ethyl 1-[2-[[5-[(3-methylphenyl)methyl]-4-oxo-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepine-2-carbonyl]amino]propanoyl]piperidine-3-carboxylate

InChI

InChI=1S/C27H35N5O5/c1-4-37-27(36)21-10-6-11-31(17-21)25(34)19(3)28-24(33)22-15-23-26(35)30(12-7-13-32(23)29-22)16-20-9-5-8-18(2)14-20/h5,8-9,14-15,19,21H,4,6-7,10-13,16-17H2,1-3H3,(H,28,33)

InChI Key

OBQGOWZMJXYLMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C(C)NC(=O)C2=NN3CCCN(C(=O)C3=C2)CC4=CC=CC(=C4)C

Origin of Product

United States

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